Superior Virologic Effectiveness of Dolutegravir Versus Raltegravir and Elvitegravir in Real-World ART-Naïve Populations
In a large US observational cohort of 4,049 ART-naïve people living with HIV (OPERADOLutegravir database), DTG initiators achieved a virologic suppression rate (HIV RNA <50 copies/mL) of 78.7%, which was significantly higher than rates observed with EVG (73.6%, p<0.05), RAL (51.9%, p<0.0001), and DRV (48.6%, p<0.0001) [1]. The adjusted hazard ratio for virologic failure with RAL versus DTG was 4.70 (95% CI: 3.03–7.30), representing a nearly five-fold increased risk of failure with the first-generation INSTI [1]. Similarly, in a Spanish real-world study (n=2,016), the 1-year probability of treatment failure (virologic failure or discontinuation) was 5.4% for DTG, 6.5% for RAL, and 6.7% for EVG/c (p=0.001) [2]. Patients initiating RAL had a 2.03-fold higher risk of treatment failure versus DTG (95% CI: 1.2–3.2), and those on EVG/c had a 1.88-fold higher risk (95% CI: 1.2–2.9) in multivariable analysis [2].
| Evidence Dimension | Virologic suppression rate and virologic failure risk |
|---|---|
| Target Compound Data | Virologic suppression 78.7%; 1-year treatment failure probability 5.4% |
| Comparator Or Baseline | EVG: suppression 73.6%, failure probability 6.7%; RAL: suppression 51.9%, failure probability 6.5% |
| Quantified Difference | DTG vs RAL: adjusted HR 4.70 (95% CI 3.03-7.30) for virologic failure; DTG vs RAL: 2.03-fold higher treatment failure risk (95% CI 1.2-3.2); DTG vs EVG: 1.88-fold higher treatment failure risk (95% CI 1.2-2.9) |
| Conditions | OPERADolutegravir US cohort (n=4,049 ART-naïve); Spanish real-world cohort (n=2,016 ART-naïve, median 11 months follow-up) |
Why This Matters
Superior real-world virologic suppression translates to fewer regimen switches and reduced downstream healthcare costs, directly informing value-based procurement decisions.
- [1] Mills A, et al. Virologic Outcomes Among ART-Naïve Individuals Initiating Dolutegravir, Elvitegravir, Raltegravir or Darunavir: An Observational Study. Infect Dis Ther. 2020;9(1):41-52. doi:10.1007/s40121-019-00274-5 View Source
- [2] d'Arminio Monforte A, et al. Durability of first-line regimens including integrase strand transfer inhibitors (INSTIs): data from a real-life setting. J Antimicrob Chemother. 2019;74(5):1365-1372. doi:10.1093/jac/dky566 View Source
